pentosi
Pentoses are a class of sugars characterized by having five carbon atoms in their molecular structure, making them pentavalent carbohydrates. These compounds are widely found in nature and play crucial roles in various biological processes. D-ribose, one of the most well-known pentoses, is an essential component in the synthesis of nucleotides, which form the backbone of RNA molecules. L-arabinose is another significant member that can be involved in cellular metabolism and serves as a precursor for the biosynthesis of certain antibiotics.
Pentoses are also utilized in chemical industries due to their versatile properties. They find applications in food additives where they contribute to sweetness or serve as emulsifiers, enhancing product stability. In pharmaceuticals, pentose sugars are used in drug formulations for improving solubility and taste masking. Moreover, these sugars have garnered attention for their potential use in biofuel production, offering a sustainable alternative to traditional fossil fuels.
Overall, the diversity of functions associated with pentoses makes them indispensable in both biological sciences and industrial applications.

Struttura | Nome chimico | CAS | MF |
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4-Amino-2-dodecyltetrahydro-3-furanol; (2R*,3S*,4S*)-form, N-(2R-Hydroxyheptadecanoyl) | 1067910-08-0 | C33H65NO4 |
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2-O-Methyl-alpha-D-xylopyranose | 80299-47-4 | C6H12O5 |
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D-Ribose | 50-69-1 | C15H30O15 |
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L-Arabinose | 87-72-9 | C5H10O5 |
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threo-Pentos-2-ulose(9CI) | 26188-06-7 | C5H8O5 |
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Arabinonic acid, g-lactone | 13280-76-7 | C5H8O5 |
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D-Ribulose (~1M aqueous solution) | 488-84-6 | C5H10O5 |
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α-D-Xylopyranose | 6763-34-4 | C5H10O5 |
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a-D-Arabinopyranose | 608-45-7 | C5H10O5 |
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alpha-L-Xylopyranose (9CI) | 7296-58-4 | C5H10O5 |
Letteratura correlata
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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